CXCR4 antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

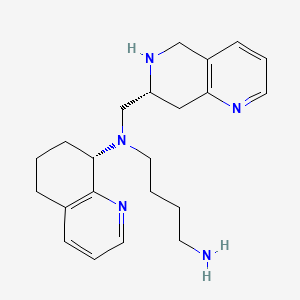

Molecular Formula |

C22H31N5 |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

N'-[[(7R)-5,6,7,8-tetrahydro-1,6-naphthyridin-7-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine |

InChI |

InChI=1S/C22H31N5/c23-10-1-2-13-27(21-9-3-6-17-7-4-12-25-22(17)21)16-19-14-20-18(15-26-19)8-5-11-24-20/h4-5,7-8,11-12,19,21,26H,1-3,6,9-10,13-16,23H2/t19-,21+/m1/s1 |

InChI Key |

AJBIIZLEMNVANQ-CTNGQTDRSA-N |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)C[C@H]3CC4=C(CN3)C=CC=N4 |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=C(CN3)C=CC=N4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CXCR4 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the C-X-C chemokine receptor type 4 (CXCR4), its endogenous ligand CXCL12, the subsequent signaling cascades, and the mechanisms by which CXCR4 antagonists exert their therapeutic effects. This document is intended for professionals in the fields of biomedical research and drug development, offering detailed insights into the molecular interactions and cellular consequences of CXCR4 inhibition.

Introduction: The CXCL12/CXCR4 Axis

The CXCR4 receptor is a 352-amino acid, rhodopsin-like G-protein coupled receptor (GPCR) that plays a critical role in a multitude of physiological and pathological processes.[1][2] Its primary and exclusive endogenous ligand is the chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1).[1][3] The interaction between CXCL12 and CXCR4 is fundamental to numerous functions, including:

-

Hematopoiesis: Regulating the homing and retention of hematopoietic stem cells (HSCs) within the bone marrow niche.[4][5][6][7]

-

Development: Guiding cell migration during embryogenesis and organogenesis.[7][8]

-

Immune Response: Modulating lymphocyte trafficking and immune surveillance.[9][10]

However, the CXCL12/CXCR4 axis is also implicated in various diseases. Its dysregulation is a key factor in cancer metastasis, HIV-1 entry into T-cells, and inflammatory disorders, making CXCR4 a highly attractive therapeutic target.[2][6][11][12][13]

The CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 induces a conformational change in the receptor, initiating a complex network of intracellular signaling pathways that dictate cellular responses like chemotaxis, proliferation, gene transcription, and survival.[4][9][14] These pathways can be broadly categorized into G-protein dependent and G-protein independent mechanisms.

G-Protein Dependent Signaling

As a canonical GPCR, CXCR4 is primarily coupled to the inhibitory Gαi class of heterotrimeric G-proteins.[4][11][15]

-

G-Protein Activation: Upon CXCL12 binding, the Gαi protein exchanges GDP for GTP, causing its dissociation from both the receptor and the Gβγ subunit dimer.[1][4][9]

-

Downstream Cascades: The dissociated subunits, Gαi-GTP and Gβγ, activate multiple effector enzymes:

-

The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][16]

-

The Gβγ dimer activates Phospholipase C (PLC)-β.[1][9] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3]

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering a rapid release of stored calcium (Ca2+) into the cytoplasm.[1][4][9]

-

-

Key Effector Pathways: The activation of these initial signaling nodes leads to the engagement of several critical downstream pathways that drive cellular functions:

G-Protein Independent Signaling

CXCR4 can also signal through mechanisms that do not directly rely on G-protein activation.

-

JAK/STAT Pathway: CXCR4 activation can lead to the recruitment and phosphorylation of Janus kinases (JAKs), specifically JAK2 and JAK3.[3][11][14] This, in turn, activates Signal Transducers and Activators of Transcription (STAT) proteins, which translocate to the nucleus to regulate gene expression. This pathway may be initiated independently of G-proteins but appears to involve G-protein coupling for receptor complex recycling.[3][11]

-

β-Arrestin Pathway: Following activation, CXCR4 is phosphorylated by G-protein coupled receptor kinases (GRKs).[4][9] This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding uncouples the receptor from G-proteins (a process known as desensitization) and mediates receptor internalization.[3][4][9] Furthermore, β-arrestin can act as a scaffold for other signaling molecules, leading to G-protein independent activation of pathways like MAPK/ERK.[17]

Core Mechanism of Action of CXCR4 Antagonists

CXCR4 antagonists are substances that bind to the CXCR4 receptor, thereby preventing its activation by the endogenous ligand CXCL12.[18] This blockade is the central mechanism through which they exert their therapeutic effects.

-

Competitive Inhibition: Most CXCR4 antagonists function as competitive inhibitors. They occupy the same binding pocket on the CXCR4 receptor that CXCL12 would normally bind to.[14][19] By physically obstructing the ligand's access to the receptor, they prevent the initiation of downstream signaling.

-

Allosteric Modulation: Some antagonists may bind to a site on the receptor distinct from the CXCL12 binding site. This allosteric binding induces a conformational change that either prevents ligand binding or stabilizes an inactive state of the receptor, thereby blocking signal transduction.[19]

-

Inhibition of Cellular Responses: By blocking the activation of G-protein dependent and independent pathways, CXCR4 antagonists effectively halt the subsequent cellular responses. This leads to:

-

Inhibition of Chemotaxis: Cells expressing CXCR4 are no longer able to migrate along a CXCL12 gradient. This is the primary mechanism for preventing cancer metastasis and reducing inflammatory cell infiltration.[7][12][17]

-

Reduced Cell Proliferation and Survival: The blockade of pro-survival signals from pathways like PI3K/Akt and MAPK/ERK can lead to reduced tumor growth and can sensitize cancer cells to chemotherapy.[12][20]

-

Stem Cell Mobilization: In the bone marrow, the CXCL12/CXCR4 axis is crucial for retaining HSCs. Antagonists disrupt this interaction, causing HSCs to be released (mobilized) from the marrow into the peripheral bloodstream, where they can be collected for transplantation.[5][12][13][14]

-

Inhibition of HIV Entry: For T-tropic strains of HIV-1, CXCR4 acts as a critical co-receptor for viral entry into CD4+ T-cells. Antagonists block this co-receptor function, preventing the virus from infecting host cells.[5][12][21]

-

Quantitative Data on CXCR4 Antagonists

The efficacy of CXCR4 antagonists is often quantified by their ability to inhibit specific cellular functions induced by CXCL12. The following tables summarize representative data for various antagonists.

Table 1: Classes of CXCR4 Antagonists

| Class | Examples | Description |

| Small Molecules | Plerixafor (AMD3100), Mavorixafor, MSX-122, Burixafor (TG-0054) | Orally available or injectable synthetic compounds. Plerixafor is the only FDA-approved antagonist for stem cell mobilization.[13][14][18][19][20] |

| Peptides | BL-8040 (Motixafortide), T140 analogs, LY2510924 | Synthetic peptides, often cyclic, that mimic aspects of the CXCL12-CXCR4 interaction.[2][18] |

| Antibodies | Ulocuplumab (BMS-936564), MEDI3185 | Monoclonal antibodies that bind to CXCR4, sterically hindering ligand binding.[19] |

| Natural Products | Parazoanthines | Compounds derived from natural sources, such as marine organisms, that exhibit antagonistic properties.[20] |

| Oligonucleotides | siRNA | Small interfering RNAs designed to silence the expression of the CXCR4 gene, thereby reducing receptor levels on the cell surface.[13][22] |

Table 2: In Vitro Inhibitory Activity of Selected CXCR4 Antagonists

| Antagonist | Assay Type | Cell Line | Concentration | % Inhibition | Reference |

| DV1 dimer (D-peptide) | Cell Migration | SupT1 | 2 µM | 43% | [8] |

| HC4319 (D-peptide) | Cell Migration | SupT1 | 4 µM | 56% | [8] |

| vMIP-II (Viral Chemokine) | Cell Migration | SupT1 | 50 nM | 64% | [8] |

| Plerixafor (AMD3100) | Calcium Mobilization | SupT1 | Varies | IC₅₀ determined | [8] |

Note: IC₅₀ (half-maximal inhibitory concentration) is a common measure of antagonist potency. Specific values are highly dependent on the assay conditions and cell type used.

Key Experimental Protocols

The characterization of CXCR4 antagonists relies on a suite of well-established in vitro assays designed to measure the disruption of the CXCL12/CXCR4 axis.

Chemotaxis (Cell Migration) Assay

This assay directly measures the primary function of the CXCL12/CXCR4 axis: directed cell movement.

Principle: To quantify the ability of an antagonist to block the migration of CXCR4-expressing cells towards a CXCL12 chemoattractant gradient.

Methodology (Transwell Assay):

-

Cell Preparation: CXCR4-expressing cells (e.g., SupT1 lymphocytes, cancer cell lines) are harvested and resuspended in a serum-free medium.

-

Antagonist Pre-incubation: A portion of the cells is pre-incubated with varying concentrations of the CXCR4 antagonist for a defined period (e.g., 30 minutes at 37°C). Control cells are incubated with vehicle only.

-

Assay Setup:

-

A Transwell insert with a porous membrane (e.g., 8 µm pores) is placed into a well of a 24-well plate.

-

The lower chamber is filled with a medium containing a specific concentration of CXCL12 (chemoattractant). A negative control well contains a medium without CXCL12.

-

The pre-incubated cells are seeded into the upper chamber of the Transwell insert.

-

-

Incubation: The plate is incubated for several hours (e.g., 4 hours) at 37°C in a CO₂ incubator, allowing cells to migrate through the membrane pores towards the CXCL12.

-

Quantification:

-

The non-migrated cells in the upper chamber are removed.

-

The cells that have migrated to the lower side of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability reagent (e.g., Calcein AM) and a plate reader.

-

-

Data Analysis: The number of migrated cells in the antagonist-treated groups is compared to the positive control (CXCL12 alone) to calculate the percentage of inhibition.

Calcium Mobilization Assay

This assay provides a rapid and high-throughput method to measure the immediate signaling events following receptor activation.

Principle: To measure the antagonist's ability to block the CXCL12-induced transient increase in intracellular calcium concentration, a direct result of PLC activation.[8]

Methodology:

-

Cell Loading: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Baseline Measurement: Cells are placed in a fluorometric plate reader or a flow cytometer, and a baseline fluorescence reading is established.

-

Antagonist Addition: The antagonist is added at various concentrations, and the fluorescence is monitored to ensure the compound itself does not alter baseline calcium levels.

-

Ligand Stimulation: A specific concentration of CXCL12 is added to stimulate the cells.

-

Signal Detection: The instrument records the rapid change in fluorescence intensity, which corresponds to the increase in intracellular calcium.

-

Data Analysis: The peak fluorescence signal in antagonist-treated cells is compared to the signal from cells stimulated with CXCL12 alone. This allows for the calculation of percent inhibition and the determination of an IC₅₀ value.

Receptor Internalization Assay

This assay assesses how an antagonist affects the ligand-induced process of receptor endocytosis.

Principle: To visualize or quantify the inhibition of CXCL12-induced CXCR4 internalization from the cell surface.

Methodology:

-

Cell Preparation: Cells expressing a fluorescently-tagged CXCR4 (e.g., CXCR4-EGFP) are used, or surface CXCR4 on wild-type cells is labeled with a fluorescently-conjugated antibody.

-

Treatment: Cells are pre-treated with or without the antagonist and then stimulated with CXCL12 for a period (e.g., 30-60 minutes) to induce internalization.

-

Analysis:

-

Microscopy: Cells are imaged using confocal microscopy. In untreated cells, fluorescence is on the plasma membrane. After CXCL12 stimulation, fluorescence appears in intracellular vesicles. The antagonist should prevent this translocation.[8]

-

Flow Cytometry: The amount of surface-level CXCR4 is quantified by staining with an anti-CXCR4 antibody. A decrease in mean fluorescence intensity after CXCL12 treatment indicates internalization. An effective antagonist will prevent this decrease.

-

Conclusion

CXCR4 antagonists operate through a direct and potent mechanism: blocking the interaction between the CXCR4 receptor and its ligand, CXCL12. This competitive inhibition prevents the activation of a complex web of downstream signaling pathways, thereby neutralizing the cellular responses of migration, proliferation, and survival that are hijacked in diseases like cancer and HIV. The robust suite of in vitro assays available allows for detailed characterization of antagonist potency and mechanism, providing critical data for the preclinical and clinical development of these promising therapeutic agents. As research continues, a deeper understanding of the nuanced interactions between different antagonists and the CXCR4 receptor will pave the way for the design of next-generation inhibitors with improved efficacy and safety profiles.

References

- 1. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. abeomics.com [abeomics.com]

- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 5. CXCR4 - Wikipedia [en.wikipedia.org]

- 6. Elucidating a Key Component of Cancer Metastasis: CXCL12 (SDF-1α) Binding to CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. CXCR4 gene: MedlinePlus Genetics [medlineplus.gov]

- 11. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]

- 13. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CXCL12/CXCR4/CXCR7 Chemokine Axis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Emerging Importance of Chemokine Receptor CXCR4 and Its Ligand in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CXCR4 antagonist - Wikipedia [en.wikipedia.org]

- 19. What are the therapeutic candidates targeting CXCR4? [synapse.patsnap.com]

- 20. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CXCR4, inhibitors and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | siRNA-mediated therapeutic approaches improve acute kidney injury and limit its worsening [frontiersin.org]

The Structure-Activity Relationship of CXCR4 Antagonist 3 (IT1t): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of CXCR4 antagonist 3, also known as IT1t, a potent and small drug-like isothiourea derivative. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and workflows to support ongoing research and development in CXCR4-targeted therapeutics.

Core Structure and Binding Interactions

IT1t is a potent antagonist of the CXCR4 receptor, inhibiting the interaction between CXCR4 and its natural ligand, CXCL12, with an IC50 of 2.1 nM.[1] The co-crystal structure of IT1t bound to CXCR4 reveals that the antagonist occupies a binding pocket defined by transmembrane helices I, II, III, and VII.[2][3] Key interactions include salt bridges between the isothiourea moieties of IT1t and residues Asp97 and Glu288 of CXCR4, as well as hydrophobic interactions with Trp94.[4][5] The cyclohexane rings of IT1t engage in hydrophobic interactions, with one pointing out of the GPCR channel, suggesting a potential site for modification without significantly compromising affinity.[5][6]

Structure-Activity Relationship of IT1t Analogs

Systematic SAR studies on a broad series of IT1t analogs are limited in the public domain. However, targeted modifications have provided valuable insights into the structural requirements for potent CXCR4 antagonism. The available data on key analogs are summarized below.

| Compound Name | Structure Modification | Biological Activity (IC50/Ki) | Assay Type | Reference |

| IT1t | - (Parent Compound) | IC50: 2.1 nM | CXCL12/CXCR4 Interaction | [1] |

| IC50: 23.1 nM | Calcium Flux Inhibition | [1] | ||

| IC50: 7 nM | X4-tropic HIV infection | [4] | ||

| Ki: 11.5 nM | Radioligand Binding | [7] | ||

| IC50: 1.5 nM | 12G5 Competition | [8] | ||

| Amino-substituted IT1t | Introduction of a primary amino group on one of the methyl groups. | Ki: 2.6 nM | Radioligand Binding | [7] |

| IT1t-BODIPY (Compound 10) | BODIPY fluorescent dye attached to a cyclohexyl group via a linker. | pKi: 7.23 | NanoBRET Competition Binding | [6] |

| IT1t-Sulfo-Cy5 (Compound 11) | Sulfo-Cy5 fluorescent dye attached to a cyclohexyl group via a linker. | pKi: 7.04 | NanoBRET Competition Binding | [6] |

Experimental Protocols

Detailed methodologies for the key assays used to characterize IT1t and its analogs are provided below.

CXCL12/CXCR4 Competitive Binding Assay

This assay quantifies the ability of a test compound to inhibit the binding of a labeled ligand to the CXCR4 receptor.

Materials:

-

Jurkat cells (or other cells endogenously expressing CXCR4)

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

-

Test compounds (e.g., IT1t and its analogs)

-

Assay buffer (e.g., HBSS with 0.2% BSA)

-

Flow cytometer

Procedure:

-

Jurkat cells are harvested and washed with assay buffer.

-

Cells are resuspended in assay buffer to a concentration of 1 x 10^6 cells/mL.

-

Serial dilutions of the test compounds are prepared in assay buffer.

-

In a 96-well plate, 50 µL of the cell suspension is added to each well.

-

50 µL of the test compound dilutions are added to the respective wells and incubated for 30 minutes at room temperature.

-

50 µL of fluorescently labeled CXCL12 is added to each well at a final concentration equal to its Kd value.

-

The plate is incubated for 1 hour at 4°C in the dark.

-

Cells are washed twice with cold assay buffer.

-

The fluorescence signal of the cell suspension is quantified by flow cytometry.

-

The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

CXCL12-Induced Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by CXCL12 binding to CXCR4.

Materials:

-

U87.CD4.CXCR4 cells (or other suitable cell line)

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Recombinant human CXCL12

-

Test compounds

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescence imaging plate reader (e.g., FLIPR)

Procedure:

-

Cells are seeded in a black-walled, clear-bottom 96-well plate and cultured overnight.

-

The culture medium is removed, and cells are loaded with Fluo-4 AM dye in assay buffer for 1 hour at 37°C.

-

Cells are washed with assay buffer to remove excess dye.

-

Serial dilutions of the test compounds are prepared.

-

The plate is placed in the fluorescence imaging plate reader, and baseline fluorescence is recorded.

-

The test compounds are added to the wells, and the plate is incubated for 15 minutes.

-

CXCL12 is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).

-

The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured in real-time.

-

The IC50 values are determined by analyzing the inhibition of the CXCL12-induced calcium flux.

Signaling Pathways and Experimental Workflows

CXCR4 Signaling Pathway

Upon binding of its ligand CXCL12, CXCR4 activates several downstream signaling cascades. As a G-protein coupled receptor (GPCR), it primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The dissociation of the Gβγ subunits activates phospholipase C (PLC), which in turn leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in cell migration.[9] Furthermore, CXCR4 activation can stimulate other pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and gene transcription.[4][6][10]

Caption: Simplified CXCR4 signaling pathway upon CXCL12 binding.

Experimental Workflow for SAR Studies

The general workflow for conducting structure-activity relationship studies of novel CXCR4 antagonists like IT1t analogs involves synthesis, in vitro binding, and functional assays.

Caption: General experimental workflow for CXCR4 antagonist SAR studies.

Logical Relationship of Key Assays

The characterization of CXCR4 antagonists involves a hierarchical set of assays, starting from binding affinity to functional cellular responses.

Caption: Logical flow of assays for characterizing CXCR4 antagonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of CXCR4 ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Microtiter plate-based antibody-competition assay to determine binding affinities and plasma/blood stability of CXCR4 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity and Kinetics of CXCR4 Antagonist 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of CXCR4 antagonist 3, also identified as compound 12a. The document details its binding affinity, the experimental methods used for its characterization, and the broader context of its interaction with the CXCR4 receptor. Due to the limited availability of specific kinetic data for this compound, this guide also furnishes detailed protocols for key experimental assays used to determine binding affinity and kinetics for CXCR4 antagonists in general.

Introduction to CXCR4 and its Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including immune response, hematopoiesis, and embryonic development.[1] Its sole endogenous ligand is the chemokine CXCL12 (also known as stromal cell-derived factor-1 or SDF-1).[2][3] The CXCL12/CXCR4 signaling axis is implicated in the pathology of numerous diseases, including HIV-1 infection, cancer metastasis, and inflammatory disorders.[3][4] Consequently, the development of CXCR4 antagonists is a significant area of interest for therapeutic intervention.

Binding Affinity of this compound (Compound 12a)

This compound (compound 12a) is a potent antagonist of the CXCR4 receptor.[5][6][7] Its binding affinity has been primarily characterized by its half-maximal inhibitory concentration (IC50), which is a measure of its potency in inhibiting the function of the CXCR4 receptor.

Quantitative Data

| Compound Name | Synonym | Parameter | Value | Assay Type | Reference |

| This compound | Compound 12a | IC50 | 11 nM | Calcium Flux Assay | [5][6][7] |

Note: As of the latest available data, specific kinetic parameters such as the association rate constant (k_on), dissociation rate constant (k_off), and residence time for this compound (compound 12a) have not been publicly reported. The following sections on experimental protocols describe the methodologies that could be employed to determine these values.

CXCR4 Signaling Pathways

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that can be broadly categorized into G protein-dependent and G protein-independent pathways.[1][8] Understanding these pathways is crucial for interpreting the effects of CXCR4 antagonists.

G Protein-Dependent Signaling

Upon CXCL12 binding, CXCR4 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subtype.[1][2] This activation results in the dissociation of the Gαi and Gβγ subunits, which then trigger multiple downstream effector pathways:

-

Gαi Subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

-

Gβγ Subunit: Activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, a key event measured in calcium flux assays.[2][8] The Gβγ subunit also activates phosphoinositide 3-kinase (PI3K), leading to the activation of the Akt signaling pathway, which is involved in cell survival and proliferation.[4][8]

-

MAPK Pathway: Activation of the Ras-Raf-MEK-ERK (MAPK) pathway is another consequence of G protein activation, influencing cell growth and differentiation.[4]

G Protein-Independent Signaling

CXCR4 can also signal through pathways that are independent of G protein activation:

-

β-Arrestin Recruitment: Following phosphorylation by G protein-coupled receptor kinases (GRKs), CXCR4 recruits β-arrestins. This leads to receptor desensitization and internalization, but β-arrestins can also act as scaffolds for other signaling proteins, initiating distinct signaling cascades.[8][9]

-

JAK/STAT Pathway: CXCR4 activation can lead to the phosphorylation and activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), a pathway that is often, though not exclusively, considered G protein-independent.[1][2]

The following diagram illustrates the major CXCR4 signaling pathways:

Caption: Overview of CXCR4 Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding affinity and kinetics of CXCR4 antagonists.

Calcium Flux Assay

This functional assay measures the ability of an antagonist to inhibit the CXCL12-induced release of intracellular calcium. The IC50 value for this compound was determined using this type of assay.

Principle: CXCR4 activation by CXCL12 leads to a G protein-mediated signaling cascade that results in the release of calcium from intracellular stores. This transient increase in cytosolic calcium can be detected using calcium-sensitive fluorescent dyes. An antagonist will inhibit this calcium flux in a dose-dependent manner.

Materials:

-

Cells expressing CXCR4 (e.g., Jurkat T-cells, or a transfected cell line like HEK293)

-

CXCL12 (SDF-1α)

-

CXCR4 antagonist (e.g., this compound)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Probenecid (to prevent dye leakage from cells)

-

Microplate reader with fluorescence detection and kinetic read capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Preparation:

-

Plate cells in a black, clear-bottom 96-well or 384-well microplate and culture overnight.

-

-

Dye Loading:

-

Prepare a dye loading solution containing the calcium-sensitive fluorescent dye and probenecid in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate for approximately 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature in the dark to allow for de-esterification of the dye.

-

-

Compound Pre-incubation:

-

Prepare serial dilutions of the CXCR4 antagonist in assay buffer.

-

Add the antagonist dilutions to the cell plate and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

-

-

Stimulation and Measurement:

-

Prepare a solution of CXCL12 at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the cell plate in the fluorescence microplate reader.

-

Establish a baseline fluorescence reading for each well.

-

Inject the CXCL12 solution into the wells and immediately begin kinetic fluorescence measurements (e.g., readings every second for 1-2 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the intracellular calcium concentration.

-

Calculate the response for each well (e.g., maximum fluorescence minus baseline).

-

Plot the response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

The following diagram illustrates the workflow for a calcium flux assay:

Caption: Workflow for a Calcium Flux Assay.

Competition Binding Assay (Fluorescent Ligand)

This assay measures the ability of an unlabeled antagonist to compete with a fluorescently labeled ligand (e.g., fluorescently tagged CXCL12) for binding to CXCR4.

Principle: A fixed concentration of a fluorescently labeled ligand is incubated with cells expressing CXCR4 in the presence of varying concentrations of an unlabeled competitor (the antagonist). The amount of fluorescent ligand bound to the cells is inversely proportional to the concentration and affinity of the antagonist. The binding is typically measured by flow cytometry.[10]

Materials:

-

Cells endogenously expressing CXCR4 (e.g., Jurkat cells)[10]

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)[10]

-

Unlabeled CXCR4 antagonist

-

Assay Buffer (e.g., PBS with 1% BSA and 0.1% NaN3)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest and wash the cells, then resuspend them in assay buffer to a known concentration.

-

-

Competition Reaction:

-

In a 96-well plate, add the cell suspension to each well.

-

Add serial dilutions of the unlabeled antagonist.

-

Add a fixed concentration of the fluorescently labeled CXCL12 to all wells.

-

Incubate the plate on ice for 60-90 minutes in the dark.

-

-

Washing:

-

Wash the cells multiple times with cold assay buffer to remove unbound fluorescent ligand.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in assay buffer.

-

Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population in each well.

-

-

Data Analysis:

-

Define 100% binding as the MFI of cells incubated with the fluorescent ligand alone, and 0% binding as the MFI in the presence of a saturating concentration of an unlabeled reference antagonist.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

-

The workflow for a fluorescent competition binding assay is depicted below:

Caption: Workflow for a Fluorescent Competition Binding Assay.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that can be used to measure the real-time binding kinetics (k_on and k_off) of a ligand to its receptor.

Principle: The CXCR4 receptor is immobilized on the surface of a sensor chip. A solution containing the antagonist (the analyte) is flowed over the surface. The binding of the antagonist to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rate of signal increase during the association phase provides the association rate constant (k_on), and the rate of signal decrease during the dissociation phase (when buffer is flowed over the surface) provides the dissociation rate constant (k_off).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, NTA chip for His-tagged proteins)

-

CXCR4 antagonist

-

Running buffer (e.g., HBS-P+)

-

Immobilization reagents (for covalent coupling) or Ni-NTA solution (for His-tag capture)

Procedure:

-

Receptor Immobilization:

-

Kinetic Measurement:

-

Inject a series of concentrations of the antagonist over the sensor surface for a defined period (association phase).

-

Switch to flowing running buffer over the surface and monitor the dissociation of the antagonist (dissociation phase).

-

Regenerate the sensor surface between cycles if necessary to remove all bound antagonist.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of SPR signal vs. time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the k_on and k_off values.

-

The equilibrium dissociation constant (Kd) can be calculated as k_off / k_on.

-

The residence time (τ) is the reciprocal of the dissociation rate constant (1 / k_off).

-

The logical relationship of binding parameters is shown in the diagram below:

Caption: Relationship between Binding Kinetic Parameters.

Conclusion

This compound (compound 12a) is a potent inhibitor of the CXCR4 receptor, as demonstrated by its low nanomolar IC50 value in a functional calcium flux assay. While specific kinetic data for this compound are not yet available, the experimental protocols detailed in this guide provide a clear framework for determining its association and dissociation rates, and consequently, its residence time at the receptor. Such kinetic information is invaluable for drug development, as it can provide insights into the duration of action and in vivo efficacy of a therapeutic candidate. Further studies to elucidate the full kinetic profile of this compound will be crucial for its continued development and for a more complete understanding of its interaction with the CXCR4 receptor.

References

- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abeomics.com [abeomics.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound|CAS |DC Chemicals [dcchemicals.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 9. Biased and G Protein-Independent Signaling of Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a Novel SPR Assay to Study CXCR4-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of CXCR4 Antagonist 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of CXCR4 Antagonist 3, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document details its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized for its characterization, making it a valuable resource for researchers in oncology, immunology, and drug discovery.

Introduction

This compound (also referred to as compound 12a) is a novel small molecule inhibitor of the CXCR4 receptor, a key mediator in numerous physiological and pathological processes, including cancer metastasis, HIV entry, and inflammatory responses.[1][2][3] As a congener of the known CXCR4 antagonist TIQ15, this compound has been optimized for improved drug-like properties, demonstrating a potent antagonistic profile.[1][2] This guide summarizes the key findings from its preclinical evaluation.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound, providing a comparative overview of its potency and pharmacokinetic properties.

Table 1: In Vitro Potency and Permeability [4][5]

| Compound | CXCR4 Ca2+ Flux IC50 (nM) | PAMPA Pe (nm/s) |

| This compound (12a) | 11 | < 5 |

| TIQ15 (comparator) | 6 | < 5 |

| AMD11070 (comparator) | 13 | 11 |

IC50: Half maximal inhibitory concentration. A lower value indicates higher potency. PAMPA Pe: Parallel Artificial Membrane Permeability Assay effective permeability. A higher value indicates better passive permeability.

Table 2: In Vitro Metabolic Stability and CYP450 Inhibition [4][5]

| Compound | Mouse Liver Microsome Stability (% remaining at 10 min) | Human Liver Microsome Stability (% remaining at 10 min) | CYP2D6 Inhibition IC50 (µM) |

| This compound (12a) | 88.7 | 99.5 | > 40 |

| TIQ15 (comparator) | 27.2 | 90.5 | 0.32 |

| AMD11070 (comparator) | Not Reported | Not Reported | 0.23 |

A higher percentage remaining in liver microsome stability assays indicates greater metabolic stability. A higher IC50 value for CYP2D6 inhibition indicates a lower potential for drug-drug interactions mediated by this enzyme.

Signaling Pathways and Mechanism of Action

This compound functions by competitively binding to the CXCR4 receptor, thereby blocking the binding of its endogenous ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1). This inhibition prevents the activation of downstream signaling cascades that are crucial for cell migration, proliferation, and survival. The primary signaling pathways affected are the G-protein dependent pathways, which are critical for chemotaxis and cell motility.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Experimental Workflow Overview

The characterization of a novel CXCR4 antagonist like this compound typically follows a structured workflow, beginning with primary screening for functional antagonism and progressing to more complex evaluations of its drug-like properties.

Calcium Mobilization Assay

This assay is a primary functional screen to determine the potency of CXCR4 antagonists by measuring their ability to inhibit CXCL12-induced intracellular calcium mobilization. A common method utilizes a Fluorometric Imaging Plate Reader (FLIPR).[6]

Objective: To determine the IC50 value of this compound by quantifying the inhibition of CXCL12-induced calcium flux in a CXCR4-expressing cell line.

Materials:

-

CXCR4-expressing cells (e.g., CEM or CHO-CXCR4 cells)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

CXCL12 (SDF-1)

-

This compound and other test compounds

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

-

Cell Preparation:

-

Seed CXCR4-expressing cells into the microplates and culture overnight to allow for adherence.

-

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent calcium indicator dye according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.

-

-

Compound Pre-incubation:

-

Prepare serial dilutions of this compound and control compounds in assay buffer.

-

Add the compound dilutions to the respective wells of the cell plate.

-

Incubate at room temperature for 10-30 minutes.

-

-

Signal Measurement:

-

Place the plate into the FLIPR instrument.

-

Initiate the measurement, which typically involves a baseline reading followed by the automated addition of a pre-determined concentration of CXCL12 to stimulate the cells.

-

The instrument records the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

-

-

Data Analysis:

-

The peak fluorescence signal after CXCL12 addition is measured for each well.

-

The percentage of inhibition is calculated for each concentration of the antagonist relative to the control wells (with and without CXCL12 stimulation).

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to cause drug-drug interactions by inhibiting the activity of major drug-metabolizing enzymes, such as CYP2D6.[7]

Objective: To determine the IC50 of this compound for the inhibition of a specific CYP450 isoform (e.g., CYP2D6).

Materials:

-

Human liver microsomes

-

NADPH regenerating system

-

CYP isoform-specific substrate (e.g., dextromethorphan for CYP2D6)

-

This compound and positive control inhibitor (e.g., quinidine for CYP2D6)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Acetonitrile with an internal standard for reaction termination

-

LC-MS/MS system

Procedure:

-

Incubation Preparation:

-

In a microplate, combine human liver microsomes, the CYP-specific substrate, and various concentrations of this compound or the control inhibitor in the incubation buffer.

-

-

Reaction Initiation:

-

Pre-warm the plate to 37°C.

-

Initiate the enzymatic reaction by adding the NADPH regenerating system.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

-

Terminate the reaction by adding cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of metabolite formation at each concentration of the antagonist compared to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the antagonist concentration and fitting the data to a suitable model.

-

Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.[5]

Objective: To determine the in vitro metabolic stability of this compound in mouse and human liver microsomes.

Materials:

-

Mouse and human liver microsomes

-

NADPH

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound

-

Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing liver microsomes and this compound in the incubation buffer.

-

-

Reaction Initiation and Sampling:

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding NADPH.

-

At various time points (e.g., 0 and 10 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile with an internal standard to stop the reaction.

-

-

Sample Processing:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS.

-

-

Data Analysis:

-

Quantify the amount of the parent compound (this compound) remaining at each time point.

-

The metabolic stability is typically expressed as the percentage of the compound remaining at the final time point compared to the initial time point.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict the passive permeability of a compound across biological membranes, such as the gastrointestinal tract.[4][8]

Objective: To measure the effective permeability (Pe) of this compound.

Materials:

-

96-well filter plate (donor plate) with a hydrophobic PVDF membrane

-

96-well acceptor plate

-

Artificial membrane solution (e.g., 1% lecithin in dodecane)

-

Assay buffer (e.g., PBS, pH 7.4)

-

This compound solution in assay buffer

-

UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

-

Membrane Coating:

-

Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

-

Plate Preparation:

-

Fill the wells of the acceptor plate with assay buffer.

-

Add the solution of this compound to the wells of the donor plate.

-

-

Incubation:

-

Place the donor plate on top of the acceptor plate, creating a "sandwich".

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

-

Concentration Measurement:

-

After incubation, separate the plates.

-

Measure the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

-

-

Data Analysis:

-

Calculate the effective permeability (Pe) using the following equation, taking into account the concentrations in the donor and acceptor compartments, the volume of the wells, the area of the membrane, and the incubation time.

-

Pe = - [ln(1 - CA/Cequilibrium)] * (VD * VA) / [(VD + VA) * Area * Time]

-

Where CA is the concentration in the acceptor well, Cequilibrium is the theoretical equilibrium concentration, VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the membrane area, and Time is the incubation time.

-

-

Conclusion

This compound is a highly potent CXCR4 antagonist with excellent metabolic stability in human liver microsomes and a favorable CYP2D6 inhibition profile, suggesting a low potential for certain drug-drug interactions. While its membrane permeability in the PAMPA assay is low, its overall profile makes it a promising candidate for further preclinical and clinical development for the treatment of CXCR4-driven diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate this and similar compounds.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound|CAS |DC Chemicals [dcchemicals.com]

- 3. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 5. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

The Selectivity of CXCR4 Antagonists: A Deep Dive into Off-Target Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The C-X-C chemokine receptor 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of pathologies, including cancer metastasis, HIV entry, and inflammatory diseases. The development of antagonists that can effectively and selectively block the interaction between CXCR4 and its cognate ligand, CXCL12, is a major focus of drug discovery efforts. A crucial aspect of the preclinical and clinical success of any CXCR4 antagonist is its selectivity profile against other members of the highly homologous chemokine receptor family. This technical guide provides a comprehensive overview of the selectivity of prominent CXCR4 antagonists, detailed experimental protocols for assessing receptor selectivity, and a visualization of the key signaling pathways involved.

Quantitative Selectivity Profiles of CXCR4 Antagonists

The ideal CXCR4 antagonist should exhibit high affinity for its target while displaying minimal to no interaction with other chemokine receptors, thereby reducing the potential for off-target effects. Below are tables summarizing the available selectivity data for several well-characterized CXCR4 antagonists. It is important to note that while potent on-target activity is well-documented, comprehensive quantitative screening data (IC50 or Ki values) against a broad panel of chemokine receptors is not always publicly available.

Plerixafor (AMD3100)

Plerixafor (formerly AMD3100) is a bicyclam small molecule and the first FDA-approved CXCR4 antagonist for hematopoietic stem cell mobilization. It is widely regarded as a highly selective CXCR4 inhibitor.

| Antagonist | Target Receptor | IC50 (nM) | Off-Target Chemokine Receptors Screened | Off-Target Activity | Reference |

| Plerixafor (AMD3100) | CXCR4 | 44 - 651 | CXCR1, CXCR2, CXCR3, CCR1, CCR2b, CCR3, CCR4, CCR5, CCR6, CCR7, CCR8, CCR9 | No significant inhibition observed in calcium flux assays. | [1][2] |

BPRCX807

BPRCX807 is a novel small molecule antagonist reported to have high potency and selectivity for CXCR4.

| Antagonist | Target Receptor | IC50 (nM) | Off-Target Chemokine Receptors Screened | Off-Target Activity | Reference |

| BPRCX807 | CXCR4 | 40.4 | 10 CCR subtypes, 7 CXCR subtypes, 1 CX3CR subtype | <10% inhibition at 10 µM in a β-arrestin assay. | [3] |

Other Notable CXCR4 Antagonists

Several other classes of CXCR4 antagonists, including peptide-based antagonists and other small molecules, have been developed. While their potent activity against CXCR4 is well-established, comprehensive public data on their selectivity against a wide panel of chemokine receptors is limited.

| Antagonist | Target Receptor | IC50 (nM) | Selectivity Notes | Reference |

| IT1t | CXCR4 | 2.1 - 8.0 | Highly potent CXCR4 antagonist. Detailed selectivity panel data is not readily available. | [4][5] |

| T140 and Analogs | CXCR4 | ~1-10 | Peptidic antagonists with high affinity for CXCR4. Stated to be specific for CXCR4. | [6][7] |

| CTCE-9908 | CXCR4 | Not specified | A peptide analog of CXCL12 that acts as a competitive antagonist. Described as selective. | [8][9] |

Experimental Protocols for Determining Chemokine Receptor Selectivity

Accurate assessment of the selectivity of a CXCR4 antagonist requires robust and well-validated in vitro assays. The following are detailed methodologies for three key experiments commonly employed in the field.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor and off-target receptors.

Objective: To determine the binding affinity (Ki) of a CXCR4 antagonist for CXCR4 and a panel of other chemokine receptors.

Materials:

-

Cell lines individually expressing high levels of the chemokine receptors of interest (e.g., HEK293 or CHO cells).

-

Membrane preparations from these cell lines.

-

Radiolabeled ligand for each receptor (e.g., [¹²⁵I]-CXCL12 for CXCR4).

-

Unlabeled test antagonist at various concentrations.

-

Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Culture cells expressing the target receptor to a high density. Harvest the cells and homogenize them in a hypotonic buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Chemokine receptors, including CXCR4, are G-protein coupled receptors (GPCRs) that, upon activation, trigger an increase in intracellular calcium concentration. This assay measures the ability of an antagonist to block this ligand-induced calcium flux.

Objective: To determine the functional antagonist activity (IC50) of a compound at CXCR4 and other chemokine receptors.

Materials:

-

Cell lines expressing the chemokine receptors of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Agonist for each receptor (e.g., CXCL12 for CXCR4).

-

Test antagonist at various concentrations.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer to each well. Incubate the plate in the dark at 37°C for 1 hour.

-

Antagonist Pre-incubation: Remove the dye solution and add the assay buffer containing varying concentrations of the antagonist. Incubate for a specified period (e.g., 15-30 minutes).

-

Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

-

Agonist Injection and Reading: The instrument injects a fixed concentration of the agonist into each well and immediately begins recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon agonist addition corresponds to the calcium mobilization. Plot the peak fluorescence response against the logarithm of the antagonist concentration to determine the IC50 value.

Chemotaxis Assay

Chemotaxis, or directed cell migration in response to a chemical gradient, is a primary function of chemokine signaling. This assay assesses the ability of an antagonist to block agonist-induced cell migration.

Objective: To measure the functional inhibition of cell migration by a CXCR4 antagonist.

Materials:

-

A cell line that expresses the chemokine receptor and is known to migrate in response to its ligand (e.g., Jurkat cells for CXCR4).

-

Chemotaxis chamber (e.g., Transwell plate with a porous membrane).

-

Assay medium (e.g., RPMI with 0.5% BSA).

-

Agonist for the receptor of interest.

-

Test antagonist at various concentrations.

-

A method for quantifying migrated cells (e.g., cell counting, fluorescence-based detection).

Procedure:

-

Assay Setup: Place the assay medium containing the agonist in the lower chamber of the Transwell plate.

-

Cell Preparation: Resuspend the cells in the assay medium. Pre-incubate the cells with varying concentrations of the antagonist.

-

Cell Addition: Add the cell suspension to the upper chamber (the insert with the porous membrane).

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).

-

Quantification of Migration: Remove the insert. Quantify the number of cells that have migrated through the membrane into the lower chamber. This can be done by direct cell counting with a hemocytometer, or by using a fluorescent dye to label the migrated cells and reading the fluorescence.

-

Data Analysis: Plot the number of migrated cells against the logarithm of the antagonist concentration to determine the IC50 for the inhibition of chemotaxis.

CXCR4 Signaling Pathways

Understanding the signaling pathways downstream of CXCR4 activation is essential for interpreting the functional consequences of antagonist binding. Upon binding of its ligand CXCL12, CXCR4 activates multiple intracellular signaling cascades that regulate cell survival, proliferation, and migration.

Conclusion

The development of highly selective CXCR4 antagonists is paramount to their therapeutic success. The data presented in this guide indicate that several potent and highly selective CXCR4 antagonists have been identified, with compounds like Plerixafor and BPRCX807 demonstrating a clean off-target profile against a broad range of other chemokine receptors. The rigorous application of the described experimental protocols is essential for the comprehensive characterization of novel CXCR4 antagonists and for ensuring their safety and efficacy in clinical applications. Future research should continue to prioritize the detailed profiling of new antagonist candidates to fully understand their selectivity and potential for off-target effects.

References

- 1. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. A highly selective and potent CXCR4 antagonist for hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Conformational study of a highly specific CXCR4 inhibitor, T140, disclosing the close proximity of its intrinsic pharmacophores associated with strong anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacophore identification of a specific CXCR4 inhibitor, T140, leads to development of effective anti-HIV agents with very high selectivity indexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CTCE 9908 | Chemokine Receptor Antagonists: R&D Systems [rndsystems.com]

- 9. The involvement of a chemokine receptor antagonist CTCE-9908 and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of CXCR4 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for representative C-X-C chemokine receptor type 4 (CXCR4) antagonists. The CXCL12/CXCR4 signaling axis is a critical pathway in normal physiology and is implicated in the pathology of numerous diseases, including cancer and immunodeficiencies.[1][2] Consequently, the development of CXCR4 antagonists has become a significant area of therapeutic research.[2][3] This document summarizes key preclinical findings, details experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and development in this field.

Core Concepts of CXCR4 Antagonism

CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), activates multiple downstream signaling pathways.[4][5] These pathways, including the PI3K/AKT and MAPK/ERK cascades, regulate essential cellular processes such as cell survival, proliferation, migration, and gene expression.[3][4] In cancer, tumor cells can co-opt the CXCR4/CXCL12 axis to promote growth, invasion, angiogenesis, and metastasis.[1][6] CXCR4 antagonists function by blocking the interaction between CXCL12 and CXCR4, thereby inhibiting these downstream effects.[2][7]

Quantitative Preclinical Data of Representative CXCR4 Antagonists

The following tables summarize key in vitro and in vivo preclinical data for several well-characterized CXCR4 antagonists.

Table 1: In Vitro Activity of Selected CXCR4 Antagonists

| Antagonist | Assay Type | Cell Line | Key Parameter | Result |

| Plerixafor (AMD3100) | Chemotaxis Assay | SW480 (colorectal cancer) | Inhibition of CXCL12-induced migration | 47.27% inhibition at 100 ng/mL, 62.37% at 1000 ng/mL[8] |

| Invasion Assay | SW480 (colorectal cancer) | Reduction in cell invasion | 28.43% reduction at 100 ng/mL, 77.23% at 1000 ng/mL[8] | |

| Calcium Mobilization | CCRF-CEM (T-cell leukemia) | Inhibition of CXCL12-induced Ca2+ efflux | IC50 value determined from dose-response curve[9] | |

| BL-8040 (BKT140) | Apoptosis Assay | AML cells | Induction of apoptosis | Increased apoptosis in vitro[10] |

| LY2510924 | Proliferation/Chemotaxis | Leukemic cells | Inhibition of CXCL12-mediated signaling | Attenuated proliferation and chemotaxis[3] |

| BPRCX807 | hERG Liability Assay | N/A | Cardiac safety profile | IC50 > 100 µM, suggesting low hERG liability[11] |

| Novel Cyclic Peptides (R, S, T) | Calcium Mobilization | CCRF-CEM (T-cell leukemia) | Inhibition of CXCL12-induced Ca2+ efflux | R: 51.25% of control, S: 49.75% of control, T: 33.65% of control (at 10 µM)[12][13] |

Table 2: In Vivo Efficacy of Selected CXCR4 Antagonists

| Antagonist | Animal Model | Cancer Type | Key Finding |

| Plerixafor (AMD3100) | Mouse model of ovarian cancer | Ovarian Cancer | Reduced infiltration of regulatory T cells (Tregs) and enhanced T cell-mediated anti-tumor immune response.[3] |

| CTCE-9908 | Mouse model of osteosarcoma | Osteosarcoma | 50% reduction in lung metastasis following tail vein injection of osteosarcoma cells.[4] |

| Novel Cyclic Peptides (R, I, S) | C57/BL mice | Melanoma (B16-CXCR4) | Drastically reduced the number of lung metastases.[12] |

| Balb/C mice | Osteosarcoma (KTM2) | Reduced lung metastases.[12] | |

| Xenograft model | Renal Cancer (SN12C-EGFP) | Significantly inhibited subcutaneous tumor growth.[12] | |

| BL-8040 | Mouse tumor model | Various | Enhanced anti-tumor immune response, potentially by increasing CD8+ T-cells in the tumor microenvironment.[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for key experiments commonly used to evaluate CXCR4 antagonists.

In Vitro Chemotaxis Assay

Objective: To assess the ability of a CXCR4 antagonist to inhibit cancer cell migration towards a CXCL12 gradient.

Methodology:

-

Cell Culture: CXCR4-expressing cancer cells (e.g., SW480) are cultured in appropriate media.[8]

-

Boyden Chamber Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber is filled with media containing CXCL12 as a chemoattractant.[8]

-

Cell Seeding: A suspension of cancer cells, pre-treated with varying concentrations of the CXCR4 antagonist or a vehicle control, is added to the upper chamber.

-

Incubation: The chamber is incubated for a sufficient period to allow cell migration through the membrane.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted under a microscope. The inhibition rate is calculated relative to the vehicle control.[8]

In Vivo Metastasis Model

Objective: To evaluate the efficacy of a CXCR4 antagonist in reducing tumor metastasis in an animal model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or Balb/C nude) are typically used.

-

Tumor Cell Implantation: A suspension of CXCR4-expressing tumor cells (e.g., B16-CXCR4 melanoma or KTM2 osteosarcoma) is injected into the tail vein to induce experimental lung metastases.[12]

-

Treatment: Animals are treated with the CXCR4 antagonist or a vehicle control, typically via intraperitoneal or subcutaneous injection, according to a predetermined schedule.[12]

-

Endpoint Analysis: After a set period, animals are euthanized, and target organs (e.g., lungs) are harvested. The number and size of metastatic nodules are quantified.[12]

-

Statistical Analysis: The statistical significance of the reduction in metastasis in the treated group compared to the control group is determined.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the preclinical study of CXCR4 antagonists.

Caption: Simplified CXCR4 signaling pathway upon CXCL12 binding.

Caption: General workflow for in vitro evaluation of a CXCR4 antagonist.

Caption: Workflow for in vivo preclinical efficacy studies.

References

- 1. At the bench: Pre-clinical evidence for multiple functions of CXCR4 in cancer. [roar.hep-bejune.ch]

- 2. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]

- 3. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. At the Bench: Pre-clinical evidence for multiple functions of CXCR4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CXCR4 antagonist - Wikipedia [en.wikipedia.org]

- 8. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CXCR4 inhibitors selectively eliminate CXCR4-expressing human acute myeloid leukemia cells in NOG mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Preclinical Development of a Novel Class of CXCR4 Antagonist Impairing Solid Tumors Growth and Metastases | PLOS One [journals.plos.org]

- 13. Preclinical Development of a Novel Class of CXCR4 Antagonist Impairing Solid Tumors Growth and Metastases - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Compound 12a (CXCR4 Antagonist 3)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Compound 12a, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The data and protocols presented herein are based on established methodologies for characterizing CXCR4 antagonists, with the well-documented antagonist IT1t serving as a representative example for Compound 12a. This document is intended to guide researchers in the evaluation of novel CXCR4 antagonists.

Introduction to CXCR4 and its Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[1] Its sole endogenous ligand is the chemokine CXCL12 (also known as stromal cell-derived factor-1 or SDF-1). The CXCL12/CXCR4 signaling axis is also implicated in the pathophysiology of numerous diseases, including cancer metastasis, HIV entry into host cells, and inflammatory disorders.[2]

CXCR4 antagonists are compounds that bind to the CXCR4 receptor and block its interaction with CXCL12.[3] This inhibition of the CXCL12/CXCR4 axis prevents the activation of downstream signaling pathways, thereby mitigating the pathological effects associated with CXCR4 activation. Consequently, the development of potent and selective CXCR4 antagonists is a promising therapeutic strategy for a range of diseases.

Quantitative Data Summary

The in vitro activity of Compound 12a has been quantified using a panel of standard assays to determine its potency in inhibiting key functions of the CXCR4 receptor. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained for the representative antagonist, IT1t.

Table 1: Receptor Binding Affinity

| Assay Type | Ligand | Cell Line | IC50 (nM) |

| CXCL12/CXCR4 Interaction Assay | Fluorescently-labeled CXCL12 | Jurkat | 2.1 |

Table 2: Functional Antagonism

| Assay Type | Stimulus | Cell Line | IC50 (nM) |

| Calcium Mobilization Assay | CXCL12 | Jurkat | 23.1 |

| Chemotaxis Assay | CXCL12 | Jurkat | 5.2 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize Compound 12a are provided below.

Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a fluorescently-labeled ligand for binding to the CXCR4 receptor on living cells.

Materials:

-

Jurkat cells (or other cells endogenously expressing CXCR4)

-

Fluorescently-labeled CXCL12 (e.g., CXCL12-AF647)

-

Compound 12a (or test antagonist)

-

Assay Buffer (e.g., PBS with 0.5% BSA)

-

96-well plates

-

Flow cytometer

Protocol:

-

Cell Preparation: Harvest Jurkat cells and resuspend in Assay Buffer to a concentration of 1 x 10^6 cells/mL.

-

Compound Dilution: Prepare a serial dilution of Compound 12a in Assay Buffer.

-

Assay Setup: In a 96-well plate, add 50 µL of the cell suspension to each well.

-

Compound Addition: Add 25 µL of the diluted Compound 12a or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 30 minutes at 4°C.

-

Fluorescent Ligand Addition: Add 25 µL of fluorescently-labeled CXCL12 at a final concentration equal to its Kd value to all wells.

-

Incubation: Incubate the plate for 1 hour at 4°C, protected from light.

-

Washing: Wash the cells twice with cold Assay Buffer by centrifugation.

-

Flow Cytometry Analysis: Resuspend the cells in Assay Buffer and acquire data on a flow cytometer, measuring the fluorescence intensity of the labeled CXCL12.

-

Data Analysis: The percentage of inhibition is calculated relative to the signal from cells incubated with the fluorescent ligand alone. The IC50 value is determined by fitting the data to a four-parameter logistic curve.[4]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the transient increase in intracellular calcium concentration induced by CXCL12-mediated CXCR4 activation.

Materials:

-

Jurkat cells (or other suitable cell line)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Compound 12a (or test antagonist)

-

CXCL12

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Seeding: Seed Jurkat cells into a 96-well black-walled, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere.

-

Dye Loading: Prepare a Fluo-4 AM loading solution in Assay Buffer containing Pluronic F-127. Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubation: Incubate the plate for 1 hour at 37°C in the dark.

-

Washing: Gently wash the cells twice with Assay Buffer.

-

Compound Addition: Add 50 µL of diluted Compound 12a or vehicle control to the respective wells.

-

Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 10-20 seconds.

-

CXCL12 Stimulation: Add 50 µL of CXCL12 at a concentration that elicits a submaximal response (e.g., EC80) to all wells.

-

Kinetic Reading: Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.

-

Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal induced by CXCL12. IC50 values are calculated from the dose-response curves.[5][6]

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the directional migration of cells towards a chemoattractant gradient of CXCL12.

Materials:

-

Jurkat cells (or other migratory cells expressing CXCR4)

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Compound 12a (or test antagonist)

-

CXCL12

-

Serum-free cell culture medium

-

Staining solution (e.g., DAPI or Crystal Violet)

-

Microscope

Protocol:

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate.

-

Chemoattractant Addition: Add 600 µL of serum-free medium containing CXCL12 at a chemoattractive concentration to the lower chamber of each well. For negative controls, add medium without CXCL12.

-

Cell Preparation: Resuspend Jurkat cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. Pre-incubate the cells with various concentrations of Compound 12a or vehicle control for 30 minutes at 37°C.

-

Cell Seeding: Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

-

Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Staining: Fix and stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., DAPI).

-

Quantification: Count the number of migrated cells in several fields of view for each insert using a microscope.

-